molecular formula C9H7BrO3 B2960075 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid CAS No. 93670-10-1

5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B2960075
CAS No.: 93670-10-1
M. Wt: 243.056
InChI Key: YWYNFOBRXXTNHA-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid is a benzofuran-based building block of interest in medicinal chemistry for developing new therapeutic agents. Benzofuran scaffolds are recognized for their diverse biological activities . Specifically, halogenated benzofuran derivatives have demonstrated significant antimicrobial properties in research settings, showing activity against a selection of Gram-positive bacteria, such as various cocci, as well as antifungal activity against Candida strains like C. albicans and C. parapsilosis . Furthermore, the structural framework of this compound is highly relevant in anticancer research. Novel benzofuran derivatives are actively explored for their cytotoxic effects and have shown promising activity against various human cancer cell lines, including lung (A549, H1299), breast (MCF-7), and colon (HCT116) cancers . The presence of both a bromo substituent and a carboxylic acid functional group on the dihydrobenzofuran core makes this compound a versatile intermediate for further synthetic modification. It can be used in the synthesis of more complex molecules, such as amide-based derivatives and hybrid scaffolds, for structure-activity relationship (SAR) studies and bio-evaluation . This product is intended for research and development purposes only. For Research Use Only. Not for diagnostic or therapeutic use, and not for human consumption.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-3,7H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYNFOBRXXTNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93670-10-1
Record name 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-hydroxy-5-bromobenzaldehyde.

    Cyclization: The starting material undergoes cyclization to form the benzofuran ring.

    Carboxylation: The resulting benzofuran derivative is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Dihydrobenzofuran Derivatives

5-Bromo-2,4-difluorobenzoic Acid (CAS: Not specified)
  • Molecular Formula : C₇H₃BrF₂O₂
  • Molecular Weight : ~253.0 g/mol (estimated)
  • Key Features : Differs in the absence of the dihydrobenzofuran ring system; instead, it is a benzoic acid derivative with bromine and fluorine substituents.
  • Synthesis : Prepared via bromination of 2,4-difluorobenzonitrile using aqueous sulfuric acid, yielding 93–99% purity.
  • Applications : Used as an intermediate in agrochemical and pharmaceutical industries.
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic Acid (CAS: 2137567-94-1)
  • Molecular Formula : C₉H₆ClFO₃
  • Molecular Weight : 232.59 g/mol
  • Key Features : Chlorine and fluorine substituents at the 5- and 6-positions, respectively. The dihydrobenzofuran scaffold is retained.
7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic Acid (CAS: 2137578-51-7)
  • Molecular Formula : C₉H₆BrClO₃
  • Molecular Weight : 277.50 g/mol
  • Key Features : Bromine and chlorine substituents at the 7- and 5-positions, respectively. Higher molecular weight due to additional halogenation.

Functional Group Variants

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid (CAS: 690632-72-5)
  • Molecular Formula : C₈H₈BBrO₃
  • Molecular Weight : 242.86 g/mol
  • Key Features : Boronic acid substituent at the 7-position instead of carboxylic acid. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions.
  • Commercial Availability : Sold at 97% purity, priced at JPY 29,900/g.
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS: 281678-73-7)
  • Molecular Formula : C₉H₇BrO₂
  • Molecular Weight : 227.05 g/mol
  • Physical Properties : Melting point 94–95°C.
  • Key Features : Aldehyde group at the 7-position, enabling nucleophilic addition reactions.
7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol (CAS: Not specified)
  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : ~229.07 g/mol (estimated)
  • Key Features : Hydroxyl group at the 3-position and methyl substituent at the 5-position.

Research Implications and Limitations

  • Structural Insights : Halogenation and functional group placement significantly influence reactivity and intermolecular interactions (e.g., halogen bonding in crystal packing).
  • Data Gaps : Melting points, solubility, and detailed bioactivity data for the target compound are absent in the provided evidence.
  • Commercial Relevance : Boronic acid and aldehyde derivatives are more expensive, reflecting their specialized applications in synthetic chemistry.

Biological Activity

5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antiviral properties, as well as insights into its mechanisms of action and synthesis.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 3-position enhances its chemical reactivity and biological activity. Its molecular formula is C₁₁H₉BrO₃, with a molecular weight of approximately 245.08 g/mol.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were observed to be in the low micromolar range, indicating potent activity.
  • Mechanism of Action : The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 4.69 µM to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : It also demonstrated antifungal activity against Candida albicans, with MIC values indicating moderate effectiveness .

Antiviral Activity

Recent studies have highlighted the potential of this compound as an anti-hepatitis C virus agent. Benzofuran derivatives have been identified as promising candidates for antiviral therapies due to their ability to inhibit viral replication.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Material : The synthesis begins with 5-bromobenzofuran.
  • Reaction with Nitrophenol : This compound is reacted with nitrophenol to obtain the corresponding substituted product.
  • Reduction and Esterification : The substituted product undergoes reduction followed by esterification to yield the final compound.

Industrial production often employs continuous flow reactors to optimize yield and efficiency.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated apoptosis observed through flow cytometry analysis.

Case Study 2: Antimicrobial Effectiveness

In another study assessing antimicrobial activity, the compound was tested against MRSA strains. It showed an MIC of less than 1 µg/mL against resistant strains, highlighting its potential as a therapeutic agent in treating antibiotic-resistant infections .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
5-Bromo-2,3-dihydrobenzofuran Lacks carboxylic acid groupLimited antimicrobial properties
2,3-Dihydro-5-bromobenzofuran Different substitution patternLower anticancer activity
Benzofuran Basic structure without bromine or carboxylic acidMinimal biological activity

The unique combination of a bromine atom and a carboxylic acid group in this compound contributes to its enhanced biological activity compared to other benzofuran derivatives.

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